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molecular formula C13H18FNO2 B8416762 Rac-3-(4-fluoro-benzylamino)-2-methyl-propionic acid ethyl ester

Rac-3-(4-fluoro-benzylamino)-2-methyl-propionic acid ethyl ester

Cat. No. B8416762
M. Wt: 239.29 g/mol
InChI Key: ZXGZURCWBFIUEY-UHFFFAOYSA-N
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Patent
US08097613B2

Procedure details

4-Fluorobenzaldehyde (0.622 mL, 5.80 mmol), sodium acetate (0.951 g, 11.6 mmol), powdered/activated 4 Å molecular sieves (2.0 g) and sodium cyanoborohydride (0.729 g, 11.6 mmol) were added sequentially to a solution of racemic 3-amino-2-methyl-propionic acid ethyl ester hydrochloride (0.972 g, 5.80 mmol) in methanol (30 mL) at 25° C. The mixture was stirred at 25° C. for 20 h, and then was filtered through Celite. The Celite was washed with methanol (2×30 mL) and the combined filtrate and washings were concentrated in vacuo. The residue was partitioned between half-saturated aqueous sodium bicarbonate solution (150 mL) and ethyl acetate (2×150 mL). The combined organic layers were dried over sodium sulfate and were concentrated in vacuo. The residue was purified by flash column chromatography (Teledyne Isco RediSep column; 0-80% ethyl acetate in hexanes) to afford rac-3-(4-fluoro-benzylamino)-2-methyl-propionic acid ethyl ester (0.821 g, 3.43 mmol, 59%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ: 1.18 (3H, d, J=7.2 Hz), 1.26 (3H, t, J=6.9 Hz), 2.63-2.72 (2H, m), 2.84-2.91 (1H, m), 3.75 (1H, d, J=13.3 Hz), 3.79 (1H, d, J=13.4 Hz), 4.14 (2H, q, J=6.9 Hz), 6.97-7.01 (2H, m), 7.25-7.29 (2H, m).
Quantity
0.622 mL
Type
reactant
Reaction Step One
Quantity
0.951 g
Type
reactant
Reaction Step One
Quantity
0.729 g
Type
reactant
Reaction Step One
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].C([BH3-])#N.[Na+].Cl.[CH2:20]([O:22][C:23](=[O:28])[CH:24]([CH3:27])[CH2:25][NH2:26])[CH3:21]>CO>[CH2:20]([O:22][C:23](=[O:28])[CH:24]([CH3:27])[CH2:25][NH:26][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.622 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0.951 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.729 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0.972 g
Type
reactant
Smiles
Cl.C(C)OC(C(CN)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
The Celite was washed with methanol (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between half-saturated aqueous sodium bicarbonate solution (150 mL) and ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (Teledyne Isco RediSep column; 0-80% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(C(CNCC1=CC=C(C=C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.43 mmol
AMOUNT: MASS 0.821 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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